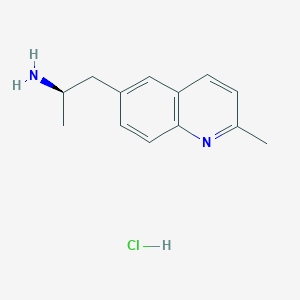![molecular formula C13H12ClN3O3S B2685643 6-((3-chloro-4-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448131-52-9](/img/structure/B2685643.png)
6-((3-chloro-4-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-((3-chloro-4-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This particular compound is part of a series of novel triazole-pyrimidine-based compounds .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves numerous methods . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound, like other pyrimidine derivatives, contains a six-membered ring with two nitrogen atoms at positions 1 and 3 .Wissenschaftliche Forschungsanwendungen
Antiviral and Antitumor Activity
- Research has explored the synthesis of pyrrolo[2,3-d]pyrimidine derivatives due to their potential antiviral and antitumor activities. For example, compounds with a pyrrolo[2,3-d]pyrimidine structure have been synthesized and evaluated for their inhibitory effect on certain enzymes crucial in the treatment of Alzheimer's disease, showing promising results against acetylcholinesterase and butyrylcholinesterase, which are pivotal in Alzheimer's disease management (Rehman et al., 2017).
Agricultural and Environmental Applications
- The degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger, has been studied to address concerns regarding soil and water contamination. This research is crucial for understanding how agricultural chemicals can be broken down in the environment, potentially leading to less toxic by-products and improved agricultural practices (Sharma et al., 2012).
Corrosion Inhibition
- Pyrimidine derivatives have been investigated for their role in corrosion inhibition, particularly in acidic environments. This research is significant for industries dealing with metal preservation and maintenance, offering insights into cost-effective and efficient methods to prevent metal corrosion, thereby extending the lifespan of metal structures and components (Soltani et al., 2015).
Chemical Synthesis and Modification
- Studies have also focused on the modification of pyrrolo[2,3-d]pyrimidines through processes like C-H borylation followed by cross-coupling or other transformations. Such research aids in the development of new synthetic methods that could be applied in the synthesis of complex molecules, potentially leading to new drug discoveries or materials with unique properties (Klečka et al., 2015).
Antifungal Applications
- Novel syntheses of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties have shown significant antifungal activity, offering a potential pathway for developing new antifungal agents. This research is particularly relevant for addressing fungal resistance to existing treatments and discovering new therapeutic options for fungal infections (El-Gaby et al., 2002).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c1-20-13-3-2-10(4-11(13)14)21(18,19)17-6-9-5-15-8-16-12(9)7-17/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXFYVKLPJMKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Bicyclo[2.1.1]hexan-2-amine;hydrochloride](/img/structure/B2685566.png)
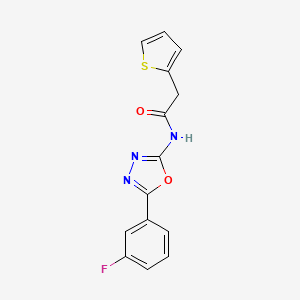
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2685568.png)

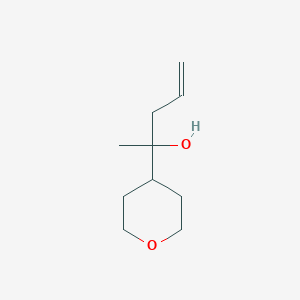

![2-chloro-N-[5-chloro-2-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B2685572.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2685573.png)
![N-(2-chlorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2685575.png)
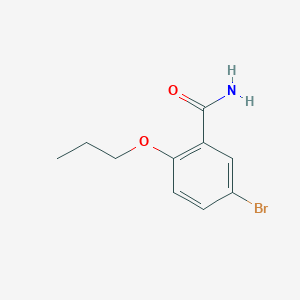
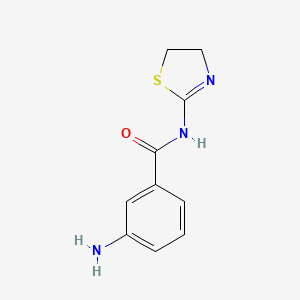
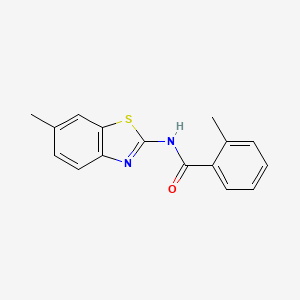
![3-Amino-1-thiaspiro[3.4]octane 1,1-dioxide hydrochloride](/img/structure/B2685580.png)
